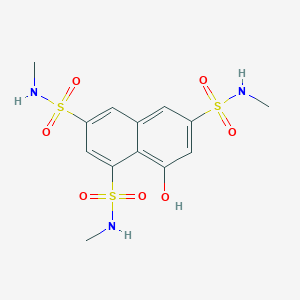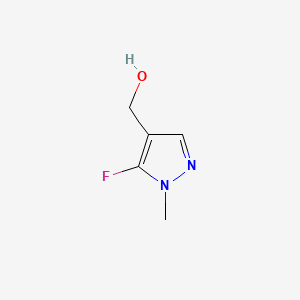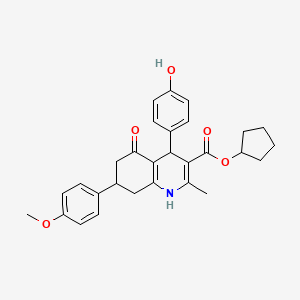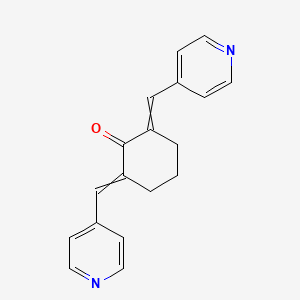![molecular formula C24H19ClN2O4 B12466011 N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a chlorinated hydroxyphenyl group and a dioxooctahydro-ethenocyclopropa isoindolyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multi-step organic reactions. The process may start with the chlorination of a hydroxyphenyl precursor, followed by the formation of the dioxooctahydro-ethenocyclopropa isoindolyl structure through cyclization reactions. The final step usually involves the coupling of the two moieties under specific conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
N-(4-chloro-2-hydroxyphenyl)benzamide: Lacks the dioxooctahydro-ethenocyclopropa isoindolyl moiety.
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide: Lacks the chlorinated hydroxyphenyl group.
Uniqueness
N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C24H19ClN2O4 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
N-(4-chloro-2-hydroxyphenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide |
InChI |
InChI=1S/C24H19ClN2O4/c25-12-3-8-18(19(28)9-12)26-22(29)11-1-4-13(5-2-11)27-23(30)20-14-6-7-15(17-10-16(14)17)21(20)24(27)31/h1-9,14-17,20-21,28H,10H2,(H,26,29) |
InChIキー |
HZWBMLJUKVSVCQ-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NC6=C(C=C(C=C6)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-chloro-2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12465941.png)
![2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12465948.png)


![2-({1-[2-({1-[2-({1-[2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)-3-phenylpropanoyl]pyrrolidin-2-yl}formamido)acetyl]pyrrolidin-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12465965.png)

![N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12465990.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12465994.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)

![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)
